2-(3-Fluorocyclopentyl)ethanamine Hydrochloride
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Overview
Description
2-(3-Fluorocyclopentyl)ethanamine Hydrochloride is a chemical compound with the molecular formula C7H14FN·HCl It is a derivative of ethanamine, where the ethylamine group is attached to a fluorinated cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorocyclopentyl)ethanamine Hydrochloride typically involves the following steps:
Fluorination of Cyclopentane: Cyclopentane is fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to obtain 3-fluorocyclopentane.
Amination: The 3-fluorocyclopentane is then subjected to a nucleophilic substitution reaction with ethylamine under controlled conditions to form 2-(3-fluorocyclopentyl)ethanamine.
Hydrochloride Formation: The final step involves the conversion of 2-(3-fluorocyclopentyl)ethanamine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorocyclopentyl)ethanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
2-(3-Fluorocyclopentyl)ethanamine Hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Fluorocyclopentyl)ethanamine Hydrochloride involves its interaction with specific molecular targets. The fluorinated cyclopentyl ring and the ethylamine group allow it to bind to various receptors or enzymes, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluorocyclopentyl)ethanamine
- 2-(3-Chlorocyclopentyl)ethanamine
- 2-(3-Bromocyclopentyl)ethanamine
Uniqueness
2-(3-Fluorocyclopentyl)ethanamine Hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorination can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its non-fluorinated or differently halogenated analogs.
Properties
Molecular Formula |
C7H15ClFN |
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Molecular Weight |
167.65 g/mol |
IUPAC Name |
2-(3-fluorocyclopentyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H14FN.ClH/c8-7-2-1-6(5-7)3-4-9;/h6-7H,1-5,9H2;1H |
InChI Key |
KLQNCGUTWJPMMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CCN)F.Cl |
Origin of Product |
United States |
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